Tenofovir Disoproxil USP RC A/Tenofovir Disoproxil (S)-Isomer

CAS No.:

Cat. No.: VC17956614

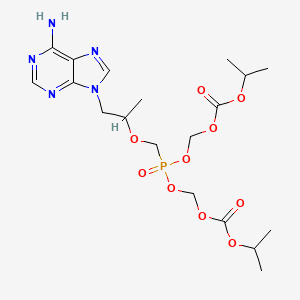

Molecular Formula: C19H30N5O10P

Molecular Weight: 519.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H30N5O10P |

|---|---|

| Molecular Weight | 519.4 g/mol |

| IUPAC Name | [1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

| Standard InChI | InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22) |

| Standard InChI Key | JFVZFKDSXNQEJW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Introduction

Chemical Identity and Structural Characterization of Tenofovir Disoproxil

Tenofovir Disoproxil Fumarate belongs to the nucleotide analog reverse transcriptase inhibitor (NRTI) class. The compound’s molecular framework is defined by its bis-isopropoxycarbonyloxymethyl ester structure, which enhances oral bioavailability by facilitating intracellular conversion to tenofovir.

Molecular and Structural Properties

The chemical name of Tenofovir Disoproxil is (((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl 2-ethylbutanoate, with the molecular formula C₂₁H₃₄N₅O₉P and a molecular weight of 531.5 g/mol . Its fumarate salt form (1:1 stoichiometry) further stabilizes the compound for pharmaceutical use.

Table 1: Key Chemical Properties of Tenofovir Disoproxil

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₃₄N₅O₉P | |

| Molecular Weight | 531.5 g/mol | |

| CAS Number | 1246812-23-6 (RC J variant) | |

| Chiral Centers | One (R-configuration active) |

Synthesis and Enantiomeric Considerations

Prodrug Synthesis Pathways

Tenofovir Disoproxil is synthesized through sequential esterification and phosphorylation of tenofovir, introducing isopropoxycarbonyloxymethyl groups to enhance lipophilicity and gastrointestinal absorption . The synthetic route ensures preferential formation of the (R)-isomer, though trace (S)-isomer residues are inevitable.

Chirality and Pharmacological Impact

The (R)-isomer is pharmacologically active, inhibiting viral reverse transcriptase by competing with endogenous nucleotides. In contrast, the (S)-isomer lacks antiviral efficacy and is classified as a process-related impurity requiring quantification below 0.15% per regulatory guidelines .

Analytical Methods for Enantiomeric Separation

Ultra-High Performance Liquid Chromatography (UPLC)

A validated UPLC method employs a Chiralpak IG-3 column (2.1 × 100 mm, 3.0 µm) with a mobile phase of hexane/ethanol/diethylamine (80:20:0.5 v/v) at 0.5 mL/min . This chiral stationary phase, functionalized with meta-substituted phenyl carbamate, achieves baseline separation of (R)- and (S)-isomers within 15 minutes.

Table 2: UPLC Parameters for (S)-Isomer Quantification

| Parameter | Value | Source |

|---|---|---|

| Column | Chiralpak IG-3 | |

| Mobile Phase | Hexane/ethanol/diethylamine | |

| Flow Rate | 0.5 mL/min | |

| Detection | UV at 260 nm | |

| Retention Time (S) | 12.8 min |

Method Validation and Sensitivity

The method demonstrates linearity (0.025–0.375 µg/mL), precision (RSD < 2%), and a detection limit of 0.008 µg/mL for the (S)-isomer . Forced degradation studies confirm specificity under acidic, oxidative, and thermal stress, ensuring robustness for quality control.

Pharmacological Profile and Clinical Relevance

Mechanism of Action

Tenofovir Disoproxil is hydrolyzed intracellularly to tenofovir, which undergoes phosphorylation to tenofovir diphosphate. This active metabolite inhibits HIV-1 reverse transcriptase and hepatitis B virus (HBV) polymerase by competing with deoxyadenosine triphosphate, terminating viral DNA chain elongation .

Regulatory and Quality Control Considerations

Reference Standards

USP RC A/J standards provide benchmark purity profiles for analytical calibration. These standards are critical for validating manufacturing processes and ensuring batch-to-batch consistency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume